
IUPAC nomenclature and synonyms for 2-
Methyl-4-pentenal

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-4-pentenal

Cat. No.: B1615568 Get Quote

An In-depth Technical Guide to 2-Methyl-4-
pentenal
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenal, a key

intermediate in organic synthesis with applications in the development of complex molecules.

This document details its nomenclature, physicochemical properties, synthesis protocols, and

its role in significant chemical transformations.

Nomenclature and Synonyms
2-Methyl-4-pentenal is an organic compound with the molecular formula C₆H₁₀O.[1] The

IUPAC name for this compound is 2-methylpent-4-enal.[2] It is also known by a variety of

synonyms, which are listed in the table below.
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Identifier Type Identifier

IUPAC Name 2-methylpent-4-enal

Synonyms
2-Methyl-4-pentenal, 2-METIL-PENT-4-ENAL,

2-Methylpent-4-enal, 4-Pentenal, 2-methyl-[1]

CAS Number 5187-71-3[1]

PubChem CID 521355[1]

Molecular Formula C₆H₁₀O[1]

InChI
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-

6H,1,4H2,2H3[1]

InChIKey RCQKLWAPRHHRNN-UHFFFAOYSA-N[1]

Canonical SMILES CC(CC=C)C=O[1]

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-4-pentenal is provided in the

table below. These properties are essential for its handling, application in reactions, and for

analytical characterization.

Property Value Source

Molecular Weight 98.14 g/mol PubChem

Boiling Point 115.7 °C (estimated) The Good Scents Company[3]

Water Solubility
5208 mg/L @ 25 °C

(estimated)
ChemicalBook[4]

logP (o/w) 1.467 (estimated) The Good Scents Company[3]

Vapor Pressure
18.82 mmHg @ 25 °C

(estimated)
The Good Scents Company[3]

Flash Point 50.0 °F (9.9 °C) (estimated) The Good Scents Company[3]
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Experimental Protocols
Synthesis of 2-Methyl-4-pentenal via Swern Oxidation
A common and efficient method for the synthesis of 2-Methyl-4-pentenal is the Swern

oxidation of the corresponding primary alcohol, 2-methylpent-4-en-1-ol. This method is favored

for its mild reaction conditions.

Materials:

2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol)

Oxalyl chloride (6.65 mL, 74.9 mmol)

Anhydrous dimethyl sulfoxide (DMSO) (10.62 mL, 150 mmol)

Triethylamine (Et₃N) (34.7 mL, 250 mmol)

Anhydrous dichloromethane (DCM)

Water (H₂O)

Brine

Magnesium sulfate (MgSO₄)

Procedure:

A solution of oxalyl chloride (6.65 mL, 74.9 mmol) in anhydrous DCM (30 mL) is cooled to

-60 °C under a nitrogen atmosphere.

A solution of anhydrous DMSO (10.62 mL, 150 mmol) in anhydrous DCM (20 mL) is added

to the oxalyl chloride solution, and the mixture is stirred for 2 minutes.[5]

A solution of 2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol) in anhydrous DCM (20 mL) is then

added to the reaction mixture, which is subsequently stirred for 15 minutes at -60 °C.[5]

Triethylamine (34.7 mL, 250 mmol) is added, and the reaction mixture is allowed to warm to

ambient temperature and stirred for 20 minutes.[5]
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The reaction is quenched by the addition of DCM and water.

The organic layer is separated, washed with brine, and dried over magnesium sulfate.[5]

The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to

yield the crude product.[5]

The title compound is obtained in quantitative yield (4.90 g, 100%) and can often be used

without further purification.[5]

Signaling Pathways and Reaction Mechanisms
Swern Oxidation of 2-Methylpent-4-en-1-ol
The synthesis of 2-Methyl-4-pentenal from 2-methylpent-4-en-1-ol proceeds via the Swern

oxidation mechanism. This multi-step process involves the activation of DMSO with oxalyl

chloride to form an electrophilic sulfur species, which then reacts with the alcohol. The resulting

intermediate is deprotonated by a hindered base to form a sulfur ylide, which subsequently

undergoes an intramolecular elimination to yield the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [IUPAC nomenclature and synonyms for 2-Methyl-4-
pentenal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615568#iupac-nomenclature-and-synonyms-for-2-
methyl-4-pentenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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